3-(fluoromethyl)-1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidine
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Overview
Description
3-(fluoromethyl)-1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(fluoromethyl)-1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidine typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a fluoromethyl group is introduced to the piperidine ring. This is followed by the formation of the pyrazole ring through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(fluoromethyl)-1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as amines or halides .
Scientific Research Applications
3-(fluoromethyl)-1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3-(fluoromethyl)-1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The fluorine atoms in the compound can enhance its binding affinity and specificity, leading to more effective modulation of the target pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(fluoromethyl)-4-methylpiperidine
- 2-(3-fluorophenyl)piperidine
- 3-fluoro-4-aminopyridine
Uniqueness
Compared to these similar compounds, 3-(fluoromethyl)-1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidine stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C17H19F2N3O |
---|---|
Molecular Weight |
319.35 g/mol |
IUPAC Name |
[3-(fluoromethyl)piperidin-1-yl]-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone |
InChI |
InChI=1S/C17H19F2N3O/c1-21-16(17(23)22-8-2-3-12(10-18)11-22)9-15(20-21)13-4-6-14(19)7-5-13/h4-7,9,12H,2-3,8,10-11H2,1H3 |
InChI Key |
MEIXQSLMOBOZKT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCCC(C3)CF |
Origin of Product |
United States |
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